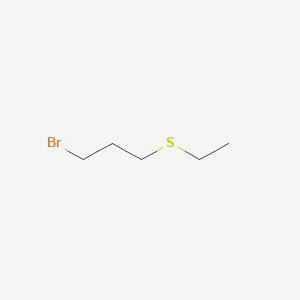
1-Bromo-3-(ethylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(ethylsulfanyl)propane is an organic compound with the molecular formula C5H11BrS . It contains a bromine atom and an ethylsulfanyl group .
Molecular Structure Analysis
The molecular weight of 1-Bromo-3-(ethylsulfanyl)propane is 183.11 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis
1-Bromo-3-(ethylsulfanyl)propane has a molecular weight of 183.11 . The boiling point and other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1-Bromo-3-(ethylsulfanyl)propane is a compound that can be involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of dibenzo[a,j]xanthenes via the one-pot condensation of β-naphthol with aliphatic or aromatic aldehydes. This process, facilitated by Bronsted-acidic task-specific ionic liquids, demonstrates the compound's utility in creating complex organic structures with high yields and short reaction times, offering simplicity and easy workup compared to conventional methods (Gong et al., 2009).
Biodegradation Enhancement in Groundwater
The compound plays a role in environmental remediation, particularly in enhancing the aerobic biodegradation of pollutants like 1,2-dibromoethane (EDB) in groundwater. Research indicates that gases like propane significantly stimulate the biodegradation of EDB, especially after the addition of inorganic nutrients. This implies that 1-Bromo-3-(ethylsulfanyl)propane and its derivatives could be part of in situ remediation strategies to degrade contaminants in groundwater to below state or federal Maximum Contaminant Level (MCL) values (Hatzinger et al., 2015).
Chemical Analysis and Structural Studies
The compound is also significant in chemical analysis and structural studies. For example, it's involved in the preparation of compounds like pentaerythrityl tetrabromide, where its structure and characteristics are studied through methods like infrared spectra and nuclear magnetic resonance. These studies aid in understanding the molecular structure, geometric configuration, and chemical properties of such compounds, providing valuable insights into their chemical behavior and potential applications (Peng, 2014).
Applications in Lithium Ion Batteries
In the context of lithium-ion batteries, derivatives of 1-Bromo-3-(ethylsulfanyl)propane like 1,3-propane sultone have been studied for their potential to improve battery safety. When used as an additive for graphite electrodes, it can suppress solvent decomposition, leading to enhanced electrochemical performance of the batteries. This highlights the compound's relevance in advancing battery technology and energy storage solutions (Park et al., 2009).
Impact on Ozone Formation Potential
Research on the ozone formation potential of 1-Bromo-propane, a compound related to 1-Bromo-3-(ethylsulfanyl)propane, indicates that it exhibits unique smog formation chemistry compared to typical volatile organic compounds. Its reaction with OH radicals and subsequent secondary reactions involving bromine lead to an unusual pattern of ozone buildup and destruction. Understanding these reactions is crucial for assessing the environmental impact of such compounds and developing strategies for air quality management (Whitten et al., 2003).
Wirkmechanismus
Target of Action
The compound “1-Bromo-3-(ethylsulfanyl)propane” is an organic molecule that contains a bromine atom and an ethylsulfanyl group. The bromine atom makes this compound a good candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by a nucleophile .
Mode of Action
In a nucleophilic substitution reaction, the bromine atom in “1-Bromo-3-(ethylsulfanyl)propane” would be replaced by a nucleophile. This reaction could occur via an SN1 or SN2 mechanism, depending on the conditions and the nucleophile used .
Eigenschaften
IUPAC Name |
1-bromo-3-ethylsulfanylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrS/c1-2-7-5-3-4-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPDNNMOKTSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethylsulfanyl)propane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


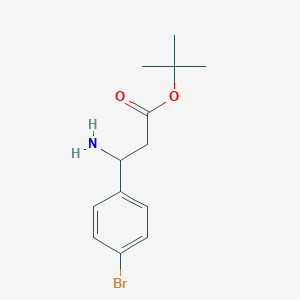
![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)


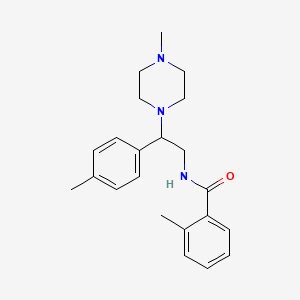
![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)
![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
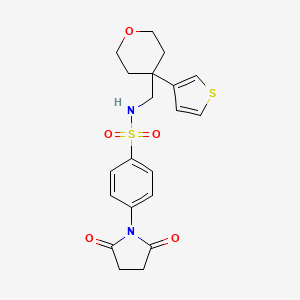

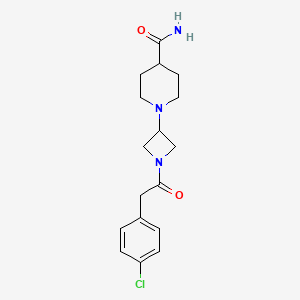
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)